Z-TYR-OHEX

Description

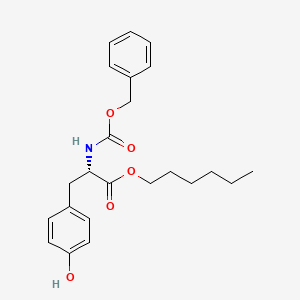

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-2-3-4-8-15-28-22(26)21(16-18-11-13-20(25)14-12-18)24-23(27)29-17-19-9-6-5-7-10-19/h5-7,9-14,21,25H,2-4,8,15-17H2,1H3,(H,24,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOWLSVYNCFHMS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601230137 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122280-11-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine hexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122280-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Z Tyr Ohex

Established Synthetic Routes for Z-TYR-OHEX Preparation

The preparation of this compound typically follows a multi-step process involving the protection of the amine group of tyrosine with the benzyloxycarbonyl (Z) group, followed by the esterification of the carboxyl group with a hexyl chain.

Strategies for N-Terminal Benzyloxycarbonyl (Z) Protection of Tyrosine

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group in peptide synthesis due to its ease of introduction and removal under mild conditions, typically by hydrogenation ontosight.ai. Strategies for introducing the Z group onto the N-terminus of tyrosine involve the reaction of tyrosine with benzyl (B1604629) chloroformate (Z-Cl) chembk.com. This reaction is typically carried out in an aqueous alkaline solution to maintain the tyrosine in a reactive deprotonated state. The pH of the system is often controlled within a range of 7-10 to optimize the reaction and minimize side products google.com. N-Cbz-L-tyrosine (Z-Tyr-OH) is a common intermediate in the synthesis of various tyrosine derivatives pharmaffiliates.com.

Methodologies for O-Hexyl Esterification of Tyrosine Carboxyl Group

Esterification of the carboxyl group of amino acids like tyrosine is a fundamental transformation in organic synthesis. While simple esterification with alkanols can be straightforward for free amino acids under acidic conditions, the zwitterionic nature of amino acids can make the reaction more challenging and may lead to concomitant amino group alkylation oup.comacs.org.

For the synthesis of this compound, the hexyl esterification is performed on Z-protected tyrosine. General methods for esterification of amino acid carboxyl groups include reactions with alcohols in the presence of acid catalysts such as sulfuric acid or thionyl chloride oup.comontosight.ai. Another approach involves the use of coupling reagents to facilitate the formation of the ester bond between the protected tyrosine and hexanol. For instance, the carbodiimide (B86325) coupling technique has been employed in the synthesis of related tyrosine derivatives, suggesting its potential applicability in the formation of the hexyl ester of Z-tyrosine prepchem.com.

Research has explored the esterification of amino acids in thin films catalyzed by sulfuric acid, demonstrating selective esterification of the carboxyl moiety under specific conditions acs.org. While this study focused on methyl esterification, the principles regarding the influence of the acid catalyst and reaction conditions may be relevant to hexyl esterification.

Optimization of Reaction Conditions and Reagent Selection in this compound Synthesis

Optimization of synthetic routes for compounds like this compound involves careful consideration of reaction conditions, including temperature, solvent, reaction time, and the choice of reagents, to maximize yield and purity while minimizing side product formation. For the Z-protection step, controlling the pH is crucial google.com. In esterification reactions, the choice of acid catalyst and reaction temperature significantly impacts the outcome acs.org.

Detailed research findings on the specific optimization of this compound synthesis parameters are not extensively detailed in the provided search results. However, general principles from related amino acid derivatization and peptide synthesis apply. For example, studies on the synthesis of other protected amino acid esters highlight the importance of factors like the molar ratio of reactants and the reaction time nih.gov. Optimization efforts in related syntheses have also involved exploring different coupling reagents and solvents to improve efficiency and reduce unwanted side reactions acs.orgmdpi.com.

Novel Approaches and Advancements in this compound Synthesis

Novel approaches in chemical synthesis aim to improve efficiency, selectivity, and sustainability. For this compound, this could involve developing stereoselective methods and incorporating green chemistry principles.

Sustainable and Green Chemistry Principles in this compound Manufacturing

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes ijrpr.comresearchgate.net. Applying these principles to the synthesis of this compound involves considering aspects such as the use of environmentally friendly solvents, reducing waste generation, and employing more efficient and less hazardous reagents.

Research in green chemistry is actively exploring solvent-free organic synthesis, the use of biocatalysts, and the development of more sustainable catalytic processes ijrpr.comuni-goettingen.describd.compreprints.orgcsic.es. For instance, biocatalytic esterification in ionic liquids has been investigated as a sustainable approach for synthesizing esters preprints.org. Aqueous-based solid-phase peptide synthesis is another area where green chemistry principles are being applied to reduce the reliance on traditional organic solvents csic.es. While specific examples of green chemistry applied directly to this compound synthesis are not prominent in the search results, these broader advancements in green chemistry methodologies for amino acid derivatives and ester synthesis indicate potential avenues for developing more sustainable manufacturing processes for this compound.

Solid-Phase Synthesis Techniques Utilizing this compound as a Building Block or Linker

Solid-Phase Synthesis (SPS), particularly Solid-Phase Peptide Synthesis (SPPS), is a widely used technique for assembling peptides on an insoluble support. This compound can be utilized in SPPS as a protected amino acid building block. In this approach, the C-terminus of this compound would typically be attached to a solid resin, and subsequent amino acids are coupled stepwise to the free amino group after removal of the Z-protecting group. The solid support simplifies purification by allowing excess reagents and by-products to be washed away by filtration. bachem.com

While the direct use of this compound as a linker (a molecule that connects the synthesized compound to the solid support and can be cleaved to release the product) is not explicitly detailed in the search results, tyrosine-derived structures with ester linkages have been employed as linkers in solid-phase synthesis. For instance, a desaminotyrosyl tyrosine hexyl ester (DTH) monomer, which shares the hexyl ester moiety with this compound, has been synthesized and used in polymerization reactions. researchgate.net Linkers are crucial in solid-phase synthesis as they dictate the cleavage conditions required to release the synthesized molecule from the resin. lsu.edu

The incorporation of protected amino acids like this compound into solid-phase synthesis allows for the controlled and efficient construction of complex molecules. bachem.com The choice of protecting groups, such as the Z group on the amine and the hexyl ester on the carboxyl, is critical for compatibility with the specific solid-phase synthesis strategy employed.

Derivatization Strategies and Analog Synthesis from this compound

This compound offers multiple sites for chemical modification, allowing for the synthesis of various analogs and conjugates. These modifications can alter the compound's properties and expand its potential applications.

Structural Variations of the Hexyl Ester Component

The hexyl ester at the C-terminus of this compound can be varied to synthesize analogs with different alkyl chain lengths or branching. This modification can influence the compound's lipophilicity, solubility, and interaction with biological systems or other molecules. Research has explored tyrosine derivatives with various alkyl esters, such as methyl esters uni.lunih.gov and benzyl esters. americanelements.com The synthesis of desaminotyrosyl-tyrosine alkyl esters (DTR), where R represents different alkyl esters, highlights the strategy of varying the ester component to create building blocks for polymers with tailored properties. nih.gov

| Compound Name | Ester Component | Potential Impact on Properties |

|---|---|---|

| This compound | Hexyl | Increased lipophilicity |

| Z-Tyr-OMe (Z-tyr-ome) uni.lunih.gov | Methyl | Increased polarity |

| Z-Tyr-OBzl (Z-Tyrosine-Obzl) americanelements.com | Benzyl | Aromatic interactions |

| Desaminotyrosyl-tyrosine alkyl esters (DTR) nih.gov | Varied alkyl | Tunable lipophilicity/solubility |

Structural variations of the hexyl ester could involve synthesizing Z-TYR derivatives with ethyl, butyl, octyl, or other ester groups. These modifications would likely impact the compound's partitioning behavior in different solvents and its interaction with hydrophobic or hydrophilic environments.

Tyrosine Phenolic Hydroxyl Functionalization and Conjugation Strategies

The phenolic hydroxyl group on the tyrosine side chain in this compound is a key site for functionalization and conjugation. This hydroxyl group can undergo various reactions, including etherification, esterification, phosphorylation, sulfation, and conjugation with various molecules like polymers, peptides, or labels. semanticscholar.orgresearchgate.net

Studies on tyrosine-derived monomers and polymers demonstrate the importance of the phenolic hydroxyl group in polymerization reactions and for creating materials with specific properties. researchgate.netnih.govresearchgate.net For instance, tyrosine dipeptide derivatives have been functionalized at the phenolic hydroxyl groups to yield dicyanates, which were then used in polymerization. researchgate.net

Specific functionalization strategies for the tyrosine phenolic hydroxyl include:

Alkylation/Arylation: Formation of ethers by reaction with alkyl or aryl halides.

Esterification: Formation of esters by reaction with carboxylic acids or their activated derivatives.

Phosphorylation/Sulfation: Introduction of phosphate (B84403) or sulfate (B86663) groups, which are important post-translational modifications in biological systems. rsc.org

Conjugation: Attachment of other molecules through various coupling chemistries, such as click chemistry researchgate.net or reactions with activated esters. mdpi.com

The phenolic hydroxyl group's reactivity allows for the creation of this compound conjugates with diverse molecules, enabling applications in areas like targeted delivery, biomaterials, and chemical probes. semanticscholar.orgresearchgate.net

Incorporation of this compound into Peptidic and Polymeric Architectures

This compound can be incorporated into larger peptidic and polymeric structures. As a protected amino acid building block, it can be used in both solution-phase and solid-phase peptide synthesis to introduce a tyrosine residue with specific N-terminal and C-terminal protection. sigmaaldrich.comlookchem.com This is particularly relevant in the synthesis of peptides where a C-terminal hexyl ester is desired or where the Z group offers a suitable temporary protection strategy.

Beyond simple peptide chains, this compound or its derivatives can serve as monomers for the synthesis of polymers. Tyrosine-derived monomers, including those with ester linkages, have been used to create biodegradable polycarbonates and polyarylates. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net The phenolic hydroxyl group is often involved in the polymerization reaction, forming the polymer backbone. researchgate.netnih.gov

The incorporation of this compound into polymers can lead to materials with tunable properties depending on the polymerization strategy and the nature of the co-monomers. Research has explored the synthesis of tyrosine-based "pseudo-poly(amino acids)" where modified tyrosine units are incorporated into the polymer backbone through non-amide linkages, offering improved processing properties compared to natural poly(L-tyrosine). researchgate.netnih.govresearchgate.net

The hexyl ester moiety can also influence the properties of the resulting polymers, affecting their hydrophobicity and degradation characteristics. researchgate.netresearchgate.net

| Architecture Type | Role of this compound/Derivatives | Examples and Research Findings |

|---|---|---|

| Peptides | Building block in synthesis | Used in SPPS and solution phase synthesis to introduce protected tyrosine. sigmaaldrich.comlookchem.com |

| Polymers | Monomer for polymerization | Tyrosine-derived monomers with ester linkages used to synthesize polycarbonates and polyarylates. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Phenolic hydroxyl involved in backbone formation. researchgate.netnih.gov |

| Polymeric Conjugates | Component for conjugation | Tyrosine residues in peptides/proteins can be functionalized and conjugated to polymers like PEG. researchgate.netgoogle.com |

The ability to incorporate this compound into these diverse architectures highlights its versatility as a chemical building block for creating molecules and materials with potential applications in various fields.

Mechanistic Investigations and Reactivity Profiles of Z Tyr Ohex

Elucidation of Reaction Kinetics and Thermodynamics for Z-TYR-OHEX Transformations

Detailed studies specifically focused on the reaction kinetics and thermodynamics of transformations involving this compound are not extensively documented in the readily available literature. However, the reactivity of this compound can be inferred from the known behavior of its constituent functional groups: the benzyloxycarbonyl group, the hexyl ester, and the tyrosine residue.

In general, reaction kinetics describes the rate at which a chemical reaction proceeds, while thermodynamics describes the energy changes associated with a reaction and the relative stability of reactants and products at equilibrium. lsu.edunih.gov For transformations involving this compound, such as peptide coupling or deprotection, the kinetics would be influenced by factors like temperature, concentration, solvent, and the presence of catalysts or reagents. lsu.edu Thermodynamics would dictate the feasibility and equilibrium position of these reactions. nih.govnih.gov

For instance, the enzymatic synthesis of a related tripeptide, Z-Asp-Val-Tyr-OH, highlights the importance of optimizing reaction conditions, including pH, temperature, and solvent composition, to achieve high yields, demonstrating control over reaction kinetics in a system involving Z-protected amino acids and a tyrosine residue. nih.gov While this study did not involve the hexyl ester or this compound directly, it illustrates the principles of kinetic control in peptide synthesis. nih.gov

Specific kinetic parameters (e.g., rate constants, activation energies) and thermodynamic data (e.g., enthalpy, entropy, free energy changes) for typical reactions of this compound would require dedicated experimental investigation. Such data would provide a more precise understanding of reaction rates and equilibrium positions under defined conditions.

Detailed Mechanistic Pathways in Chemical Reactions Involving this compound

The chemical reactions involving this compound primarily revolve around its role as a building block in peptide synthesis and the selective removal of its protecting groups. The tyrosine side chain can also participate in specific functionalization reactions.

Mechanisms of Peptide Coupling Reactions with this compound

In peptide synthesis, this compound can function as either the activated carboxyl component or the amino component, depending on the synthetic strategy (e.g., solution phase or solid phase). The formation of a peptide bond involves the coupling of the carboxyl group of one amino acid (or peptide fragment) with the amino group of another. glpbio.compeptide.com

When this compound acts as the carboxyl component, its carboxyl group (after removal of the hexyl ester) is typically activated by coupling reagents to facilitate the nucleophilic attack by the amino group of the incoming amino acid or peptide. Common coupling reagents include carbodiimides (e.g., DCC, EDC), active ester reagents (e.g., HOBt, HOAt), and phosphonium (B103445) or aminium salts. glpbio.compeptide.com The mechanism generally involves the formation of an activated intermediate (e.g., an O-acylisourea with carbodiimides, or an active ester), which is then susceptible to attack by the free amino group, forming the amide (peptide) bond. glpbio.compeptide.com

When this compound acts as the amino component, its Nα-amino group (after removal of the Z group) performs a nucleophilic attack on the activated carboxyl group of the incoming amino acid or peptide. The Z group serves to protect this amino group during synthesis until the desired coupling step.

A potential side reaction during peptide coupling, particularly when activating the carboxyl group, is epimerization (racemization) at the α-carbon stereocenter of the activated amino acid residue. peptide.com This can occur through the formation of an oxazol-5(4H)-one intermediate. peptide.com The choice of coupling reagent and reaction conditions is critical to minimize epimerization and maintain the stereochemical integrity of the amino acid residues. peptide.com

Cleavage Mechanisms of Z-Protecting and Hexyl Ester Groups

The Z (benzyloxycarbonyl) group and the hexyl ester group are designed to be selectively removed after peptide bond formation or when the protected amino acid is needed for other reactions.

Cleavage Mechanism of the Z-Protecting Group:

The Z group is commonly removed by hydrogenolysis or acidolysis. frontiersin.orgwiley-vch.dersc.orgprepchem.com

Hydrogenolysis: This method typically involves treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). frontiersin.orgrsc.org The mechanism is believed to proceed via a reductive cleavage, generating toluene (B28343) and a carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide. wiley-vch.de

Table: Hydrogenolytic Cleavage of Z Group

| Reagent(s) | Conditions | Products |

| H₂ / Pd-C | Various solvents | Free Amine, Toluene, CO₂ |

Acidolysis: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can also cleave the Z group. frontiersin.orgsigmaaldrich.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a benzyl (B1604629) cation (or related species). d-nb.inforesearchgate.net

Table: Acidolytic Cleavage of Z Group

| Reagent(s) | Conditions | Products |

| TFA or HCl | Various solvents | Free Amine, CO₂, Benzyl Cation (+) |

The choice between hydrogenolysis and acidolysis depends on the sensitivity of other functional groups present in the molecule.

Cleavage Mechanism of the Hexyl Ester Group:

Ester groups, including the hexyl ester in this compound, are typically cleaved by hydrolysis, catalyzed by either acid or base. nih.govfrontiersin.orgresearchgate.netsigmaaldrich.comnih.gov

Basic Hydrolysis (Saponification): This involves treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent like water or an alcohol. nih.govfrontiersin.org The mechanism is a nucleophilic acyl substitution. A hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (hexyloxide) as a leaving group, which is subsequently protonated to form the alcohol (hexanol). The carboxylic acid is initially formed as its carboxylate salt under basic conditions and requires acidification during workup to obtain the free carboxylic acid. nih.govfrontiersin.org

Table: Basic Hydrolysis of Ester

| Reagent(s) | Conditions | Products (after acidification) |

| NaOH or KOH | H₂O or Alcohol | Carboxylic Acid, Hexanol |

Acidic Hydrolysis: This involves treatment with an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of water. frontiersin.orgsigmaaldrich.comnih.gov The mechanism begins with protonation of the ester carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. Proton transfer steps follow, leading to the elimination of the alcohol (hexanol) and regeneration of the acid catalyst, yielding the carboxylic acid. frontiersin.orgsigmaaldrich.com

Table: Acidic Hydrolysis of Ester

| Reagent(s) | Conditions | Products |

| HCl or H₂SO₄ | H₂O | Carboxylic Acid, Hexanol |

Alkaline hydrolysis has been demonstrated for cleaving the hexyl ester from Z-Tyr-Tyr-Hex, yielding Z-Tyr-Tyr-OH. sigmaaldrich.com

Role of this compound in Cross-Coupling and Functionalization Reactions

While this compound is primarily used as a protected amino acid in peptide synthesis, the tyrosine residue within its structure possesses a phenolic hydroxyl group and reactive ortho-carbons on the aromatic ring, which can participate in various cross-coupling and functionalization reactions. lookchem.comutoronto.cathieme-connect.denih.govunimi.it

The phenolic hydroxyl group can undergo O-alkylation, O-arylation, or O-glycosylation under basic conditions. utoronto.ca The ortho-carbons of the tyrosine aromatic ring are susceptible to electrophilic aromatic substitution and metal-catalyzed functionalization reactions, such as C-H activation and cross-coupling. lookchem.comutoronto.cathieme-connect.denih.govunimi.it Palladium-catalyzed C-H functionalization has been reported for tyrosine-containing peptides, demonstrating the potential for modifying the tyrosine side chain. nih.gov Oxidative coupling is another type of reaction that can occur at tyrosine residues. lookchem.com

The presence of the Z group and the hexyl ester in this compound could influence the reactivity and regioselectivity of these functionalization reactions compared to unprotected tyrosine. The steric bulk and electronic properties of these protecting groups, as well as the reaction conditions required for their stability, would need to be considered when attempting to functionalize the tyrosine residue in this compound. Specific examples of cross-coupling or functionalization reactions directly applied to this compound were not found in the provided search results, suggesting this may be an area requiring further exploration.

Conformational Analysis and Molecular Dynamics of this compound

The conformation of a molecule like this compound is influenced by the rotations around its single bonds, leading to various possible spatial arrangements (conformers). Conformational analysis aims to understand these preferred arrangements and the energy barriers between them. Molecular dynamics simulations provide insights into the time-dependent behavior and flexibility of the molecule.

Intramolecular Interactions and Rotameric Preferences

The conformation of this compound is determined by the interplay of various factors, including the inherent preferences of the peptide backbone (although this compound is a single protected amino acid, the concept of backbone dihedral angles applies to the bonds around the α-carbon), the rotameric preferences of the tyrosine side chain, and intramolecular interactions.

Intramolecular interactions, such as hydrogen bonds (e.g., between the N-H of the carbamate and other polar groups, or between the phenolic O-H and the ester or carbamate carbonyls) and π-stacking interactions involving the aromatic rings of the Z group and the tyrosine side chain, can stabilize specific conformers. Studies on tyrosine dipeptide analogues have highlighted the significance of stabilizing interactions between the N-H bond and the aromatic ring in determining preferred conformations. researchgate.net

The steric bulk of the Z group and the hexyl ester also plays a role in limiting the range of accessible conformations and influencing rotameric preferences. wiley-vch.de While specific detailed conformational analysis or molecular dynamics simulations for this compound were not found, studies on related protected amino acids and peptides using techniques like NMR spectroscopy and computational methods (e.g., density functional theory, molecular dynamics) can provide insights into the factors governing their conformations. nih.govwiley-vch.deprepchem.comthieme-connect.deresearchgate.netresearchgate.netrcsb.org NMR spectroscopy, in particular, is a powerful tool for probing molecular conformation and dynamics in solution by analyzing chemical shifts, coupling constants, and NOE interactions. nih.govthieme-connect.dercsb.org

Understanding the preferred conformations and flexibility of this compound is important as conformation can influence reactivity, particularly in stereoselective reactions and interactions with enzymes or receptors.

Table: Key Rotatable Bonds in this compound

| Bond Type | Dihedral Angle | Description |

| Nα-Cα | φ | Rotation around the amide nitrogen - α-carbon bond |

| Cα-C (carbonyl) | ψ | Rotation around the α-carbon - carbonyl carbon bond |

| Cα-Cβ (Tyrosine side chain) | χ¹ | Rotation around the α-carbon - β-carbon bond |

| Cβ-Cγ (Tyrosine side chain) | χ² | Rotation around the β-carbon - γ-carbon bond |

| C(carbonyl)-O (Hexyl ester) | - | Rotation around the ester carbonyl - oxygen bond |

| O-CH₂ (Hexyl ester) | - | Rotation around the ester oxygen - methylene (B1212753) bond |

| CH₂-CH₂ (Hexyl chain) | - | Rotations within the hexyl alkyl chain |

| C(Z)-O | - | Rotation around the Z carbonyl - oxygen bond |

| O-CH₂ (Z group) | - | Rotation around the Z oxygen - methylene bond |

| CH₂-Phenyl (Z group) | - | Rotation around the Z methylene - phenyl bond |

Applications of Z Tyr Ohex in Chemical Biology and Advanced Materials Research

Z-TYR-OHEX as a Key Building Block in Complex Molecular Synthesis

The strategic placement of protecting groups on amino acids like tyrosine is fundamental to the controlled synthesis of peptides, peptidomimetics, and other complex molecules. The Z-group is a common amine protecting group used in peptide synthesis, cleavable under conditions like hydrogenolysis. sigmaaldrich.comchemsrc.com The "OHEX" portion likely represents a modification that allows for specific coupling or further functionalization.

Synthesis of Peptidomimetics and Oligomeric Structures Incorporating this compound

Peptidomimetics, molecules that mimic the structural and functional properties of peptides, are synthesized to improve stability, bioavailability, and target specificity. Protected amino acids, including tyrosine derivatives, are essential components in both solution-phase and solid-phase peptide synthesis (SPPS) for the construction of these complex structures. sigmaaldrich.comnih.gov The Z-protecting group facilitates controlled coupling reactions during peptide chain elongation. sigmaaldrich.comchemsrc.com The "OHEX" modification on this compound could serve various purposes in peptidomimetic synthesis, such as providing a handle for cyclization, conjugation, or altering physicochemical properties. Research in synthesizing peptidomimetics often involves incorporating modified amino acids to introduce desired structural constraints or functionalities. nih.govnih.govsci-hub.semdpi.com The use of Z-protected tyrosine derivatives is a common strategy in these synthetic routes. nih.gov

Precursor in the Design and Construction of Bioconjugates and Chemically Modified Proteins

Bioconjugation, the covalent linking of two molecules, one of which is often a biomolecule, is a critical technique in developing therapeutics, probes, and advanced materials. Chemically modified proteins with enhanced or novel functions are also generated through targeted modifications. Tyrosine residues in proteins can serve as valuable sites for chemical modification due to the reactivity of the phenol (B47542) ring. researchgate.netnih.gov this compound, as a protected and potentially functionalized tyrosine derivative, can act as a precursor for introducing tyrosine-based modifications into biomolecules or synthetic scaffolds designed for bioconjugation. For instance, it could be incorporated into linker molecules used to attach drugs to antibodies, forming antibody-drug conjugates (ADCs). google.com Furthermore, advances in incorporating non-canonical amino acids into proteins using modified aminoacyl-tRNA synthetase/tRNA pairs highlight the potential for using derivatives like this compound to site-specifically introduce modified tyrosine residues into proteins, enabling subsequent bioconjugation or conferring new properties. scispace.comgoogle.comacs.org

Utilization of this compound as a Research Tool or Probe in Biochemical Studies

Modified amino acids and peptides are widely used as tools to investigate biological processes, including enzyme mechanisms and protein interactions.

Substrate or Inhibitor Analog for Enzyme Activity Investigations (e.g., tyrosine-modifying enzymes)

Enzyme activity can be studied using substrate analogs or inhibitors that interact with the enzyme's active site. Tyrosine and its derivatives are substrates for a variety of enzymes, including tyrosine hydroxylase and tyrosine ammonia-lyase. uvm.edunih.govfrontiersin.org Peptides containing tyrosine can also be substrates for proteases. nih.gov this compound, depending on the nature of the "OHEX" modification, could be designed to act as a substrate analog or an inhibitor for tyrosine-modifying enzymes or proteases that recognize tyrosine-containing sequences. Studies using Z-protected peptides, such as Z-Tyr-Lys-Arg-pNA, have demonstrated their utility as chromogenic substrates for monitoring enzyme activity. nih.gov Similarly, other Z-protected dipeptides have been investigated as enzyme inhibitors. biosynth.com The specific structure of this compound would dictate its potential as a substrate or inhibitor for particular enzymes, allowing researchers to probe enzyme mechanisms, kinetics, and inhibition. collectionscanada.gc.canih.govmedchemexpress.comresearchgate.net

Application in Bioorthogonal Ligation Chemistries

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions are invaluable for selective labeling and modification of biomolecules in complex biological environments. springernature.comnih.govru.nl Tyrosine residues have emerged as targets for bioorthogonal conjugation strategies. researchgate.netescholarship.org If the "OHEX" modification in this compound incorporates a functional group compatible with bioorthogonal ligation (e.g., an azide, alkyne, tetrazine, or strained alkene), this compound could be used as a building block to introduce this handle into peptides, proteins, or other biomolecules. Subsequent reaction with a cognate probe bearing a complementary functional group would allow for selective labeling or conjugation. scispace.comacs.orgresearchgate.net This approach is particularly useful for studying protein localization, interactions, and dynamics in live cells. scispace.com

This compound in the Development of Functional Polymeric and Supramolecular Materials

The incorporation of amino acid derivatives into polymeric and supramolecular structures offers a pathway to develop functional materials with tailored properties, often leveraging the inherent biocompatibility and diverse functionalities of amino acids. This compound, as a derivative of tyrosine, presents potential as a building block in this domain. Tyrosine-based monomers, particularly tyrosine dipeptide derivatives, have been explored for the synthesis of various polymers, including poly(pseudo)amino acids (PPAAs) researchgate.net. These polymers can exhibit a range of material properties suitable for applications such as drug delivery systems and surgical materials researchgate.net.

Design and Synthesis of this compound-Derived Polymers

The design of polymers incorporating this compound would likely leverage the functional groups present in the molecule: the protected amine, the phenolic hydroxyl group of tyrosine, and the hexyl ester. Tyrosine-based bis-phenols, which can be derived from tyrosine dipeptides, serve as key monomers for synthesizing PPAAs researchgate.net. These monomers are utilized to construct polymeric backbones through linkages such as ester, ether, carbonate, or iminocarbonate bonds researchgate.net.

One specific example found in the literature involves the tyrosine dipeptide Z-Tyr-Tyr-Hex (N-(N-benzyloxycarbonyl-L-tyrosyl)-L-tyrosine hexyl ester), which is structurally related to this compound. This dipeptide was used in the synthesis of poly(Z-Tyr-Tyr-Hex-iminocarbonate) researchgate.net. The synthesis involved the cyanylation of the tyrosine side chain hydroxyl groups to yield Z-Tyr-Tyr-Hex-dicyanate, followed by solution polymerization with equimolar quantities of Z-Tyr-Tyr-Hex researchgate.net. This process resulted in a polymer with reported molecular weights (Mn and Mw) determined by gel permeation chromatography researchgate.net.

The synthesis of such "pseudopoly(amino acids)" is of interest for their potential applications in various fields, including enzymology, immunology, pharmacology, and as biomaterials for medical applications researchgate.net. The Z-protecting group and the hexyl ester in Z-Tyr-Tyr-Hex (and similarly in this compound) can influence the solubility and processing properties of the resulting polymers.

While direct synthesis routes specifically utilizing "this compound" as a sole monomer for polymerization are not extensively detailed in the provided search results, the established methods for polymerizing related tyrosine derivatives, such as Z-Tyr-Tyr-Hex, suggest that this compound could potentially be incorporated into polymeric structures through similar strategies, possibly involving co-polymerization or functionalization to create suitable monomeric units. The phenolic hydroxyl group of the tyrosine moiety is a reactive site that can be exploited for polymerization reactions, as seen in the formation of polycarbonates, polyarylates, and copolymers derived from tyrosine researchgate.net.

Advanced Analytical and Spectroscopic Research Methodologies for Z Tyr Ohex

High-Resolution Spectroscopic Characterization for Structural Elucidation and Conformational Studies

High-resolution spectroscopic techniques are fundamental for determining the molecular structure and understanding the three-dimensional arrangement and dynamics (conformation) of Z-TYR-OHEX.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule and its fragments, providing crucial information about its elemental composition and facilitating structural confirmation. Coupled with techniques like electrospray ionization (ESI), HRMS can generate a molecular ion peak for this compound. Analysis of the fragmentation pattern obtained through tandem mass spectrometry (MS/MS) provides further structural details nist.gov. By inducing fragmentation of the this compound molecular ion, characteristic daughter ions are produced through the cleavage of specific bonds. Analyzing the mass-to-charge ratios (m/z) of these fragments allows for the deduction of the molecule's substructures and confirmation of its sequence (tyrosine esterified with hexanol and protected with a carbobenzyloxy group). While HRMS is a standard technique for peptide and derivative characterization, specific fragmentation pathways and m/z values for this compound were not detailed in the consulted literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies figshare.com, researchgate.net. For this compound, IR spectroscopy would reveal absorption bands corresponding to the carbonyl stretches of the carbobenzyloxy group and the ester, the N-H stretch of the carbamate (B1207046), the O-H stretch of the tyrosine phenolic group, and C-H stretches from the aromatic and aliphatic regions. This provides confirmatory evidence for the presence of these key functional groups. nist.gov, figshare.com.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems and aromatic rings core.ac.uk, lookchem.com, libretexts.org. This compound contains a tyrosine residue with a phenolic aromatic ring and a carbobenzyloxy group with a phenyl ring, both of which are expected to exhibit characteristic absorption bands in the UV region iosrjournals.org, nih.gov, acs.org. UV-Vis spectroscopy can be used for quantitative analysis and to detect impurities with significant UV chromophores. The specific UV-Vis spectrum and absorption maxima (λmax) for this compound were not found in the provided sources, although L-tyrosine itself shows absorption bands around 193 nm, 224 nm, and 275 nm iosrjournals.org.

Chromatographic and Electrophoretic Methods Development for Purity Assessment and Enantiomeric Separation

Chromatographic and electrophoretic methods are essential for assessing the purity of this compound and for separating potential impurities or enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies for this compound Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used techniques for the separation, identification, and quantification of components in a mixture ottokemi.com, bldpharm.com, nist.gov. These methods are crucial for determining the purity of this compound and for monitoring reaction progress during its synthesis. By selecting appropriate stationary phases (e.g., C18 columns) and mobile phases, this compound can be separated from related substances and impurities based on differences in their interactions with the stationary and mobile phases bldpharm.com. UV detection is commonly used in conjunction with HPLC and UPLC for compounds like this compound that possess UV-absorbing chromophores bldpharm.com, researchgate.net.

UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase and operates at higher pressures, offering improved resolution, speed, and sensitivity compared to traditional HPLC ottokemi.com, nist.gov. This makes UPLC particularly advantageous for the rapid and efficient analysis of this compound, enabling faster purity assessments and potentially better separation of closely related compounds or impurities. ottokemi.com, nist.gov.

For enantiomeric separation of this compound, chiral stationary phases would be employed in HPLC or UPLC to separate the desired stereoisomer from any potential enantiomeric impurities that might be present. The development of a specific HPLC or UPLC method for this compound would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for purity determination and enantiomeric analysis. Specific chromatographic conditions or chromatograms for this compound were not found in the provided sources.

Chiral Chromatography for Enantiomeric Purity Determination of this compound

Chiral chromatography is a vital technique for assessing the enantiomeric purity of chiral compounds like this compound. Enantiomers are stereoisomers that are non-superimposable mirror images and possess identical physical properties except for their interaction with polarized light and other chiral substances rsc.org. The biological and physical properties of molecules can be significantly influenced by their chirality rsc.org.

The separation of enantiomers using chiral chromatography typically involves the formation of transient diastereomeric complexes between the enantiomeric analytes and a chiral moiety present in the chromatographic stationary phase iapc-obp.com. Diastereomers are chiral molecules with two or more chiral centers that are not mirror images of each other iapc-obp.com.

While the search results discuss chiral separation of various amino acids and peptides, including N-blocked amino acids, and mention the use of chiral stationary phases (CSPs) like polysaccharide-based columns and those incorporating hydrogen bonding sites for derivatized amino acids iapc-obp.comchiraltech.comwindows.netnih.gov, specific detailed research findings or data tables for the chiral chromatographic determination of enantiomeric purity specifically for this compound were not found within the provided search results. However, the principles and methods described for similar amino acid derivatives would be applicable. For instance, derivatized amino acids such as N-TFA-α-amino acid esters, which can form hydrogen bonds, have been successfully separated on chiral stationary phases like Chirasil-Val® using gas chromatography iapc-obp.com. Similarly, HPLC under normal phase conditions using hexane (B92381) with polar modifiers can facilitate such separations iapc-obp.com. Chiral HPLC is recognized for its speed, detection level, and ease of use in determining enantiomeric purity, particularly for protected amino acids used in peptide synthesis windows.net.

Gel Permeation Chromatography (GPC) for Polymer Characterization of this compound Derivatives

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique used to characterize the molecular weight distribution of polymers waters.comdksh.com. This method separates analytes based on their size as they pass through a porous stationary phase dksh.com. Molecular weight and its distribution are critical parameters that influence many physical properties and the performance of polymers waters.comdksh.com.

Research indicates that derivatives of tyrosine, including tyrosine dipeptides, can serve as building blocks for biodegradable polymers google.comresearchgate.netresearchgate.net. Specifically, N-Cbz-Tyr-Tyr-Hex (CTTH), which is N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine hexyl ester, has been polymerized to form poly(CTTH-iminocarbonate) google.com. The degradation product of this polymer is CTTH google.com.

GPC has been applied to characterize the molecular weight of such tyrosine dipeptide-based polymers. For example, poly(CTTH-iminocarbonate) synthesized from CTTH was characterized by GPC (and vapor pressure osmometry) in chloroform (B151607) google.com. The reported molecular weight data for this polymer included a number average molecular weight (Mn) of 11500, a weight average molecular weight (Mw) of 19500, and a polydispersity index of 1.67 google.com. The degree of polymerization (DP) was estimated to be 19-20 google.com.

While this example pertains to a polymer derived from a tyrosine dipeptide which includes the hexyl ester and Cbz protecting group, it demonstrates the application of GPC in characterizing polymers synthesized from tyrosine-based monomers related to this compound. GPC is routinely used in polymer characterization to determine Mn, Mw, and polydispersity, providing crucial insights into polymer properties and batch-to-batch consistency waters.comdksh.com.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is an experimental science used to determine the atomic and molecular structure of crystalline substances wikipedia.orgnih.gov. By analyzing the diffraction pattern produced when a crystal is exposed to a beam of X-rays, researchers can generate a three-dimensional picture of the electron density within the crystal, revealing the positions of atoms, chemical bonds, and crystallographic disorder wikipedia.orgnih.gov. This technique is fundamental for characterizing the atomic structure of materials and has been instrumental in determining the structures of various molecules, including biological molecules, drugs, and organic compounds wikipedia.orgcreative-biostructure.com.

The process typically involves obtaining high-quality single crystals, recording the diffracted intensities, and processing the data to determine the crystal packing symmetry, unit cell dimensions, and ultimately the atomic structure nih.govstanford.edu.

While the search results discuss the application of X-ray crystallography for determining the structures of various organic molecules and peptides nih.govrsc.orgscience.gov, and mention the technique's importance in structural biology and chemistry creative-biostructure.com, specific detailed research findings or crystallographic data tables specifically for this compound (N-Benzyloxycarbonyl-L-tyrosine hexyl ester) were not found in the provided search results.

However, a related compound, N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester (Cbz-Val-Tyr-OMe), has had its crystal structure determined by X-ray crystallography nih.gov. The crystallographic data for this related dipeptide included information such as the space group (P 1 21 1), unit cell dimensions (a = 11.2986 Å, b = 4.89970 Å, c = 21.6179 Å, β = 102.6360 °), and Z (number of molecules per unit cell) nih.gov. This demonstrates the applicability of X-ray crystallography to Cbz-protected tyrosine-containing peptides and esters.

X-ray crystallography provides atomic-level resolution and detailed structural information, which is crucial for understanding molecular interactions and conformations creative-biostructure.com. While specific data for this compound was not located, the technique remains a powerful tool for potentially elucidating its solid-state structure and that of its crystalline derivatives.

An article on the computational chemistry and theoretical studies of this compound cannot be generated as requested.

Extensive searches for scientific literature on the chemical compound "this compound," also known as N-carbobenzyloxy-L-tyrosine hexyl ester, have yielded no specific computational studies, quantum mechanical calculations, molecular dynamics simulations, or molecular docking analyses. While the compound is listed in chemical supplier databases, there is no evidence of published research pertaining to its theoretical and computational characterization.

Therefore, it is not possible to provide a detailed and scientifically accurate article with the requested structure and content, including data tables and in-depth research findings, as no such information appears to be publicly available.

No Publicly Available Computational Studies Found for this compound

Extensive searches for computational chemistry and theoretical studies on the chemical compound "this compound" have yielded no specific research findings. As a result, a detailed article on its theoretical properties, as requested, cannot be generated at this time.

Searches for "this compound" in combination with terms such as "computational chemistry," "theoretical studies," "binding modes," "binding affinities," and "spectroscopic properties" did not return any relevant scholarly articles, datasets, or entries in chemical databases. This suggests that if research on this specific compound exists, it may not be publicly indexed or may be referred to under a different nomenclature.

Without accessible research data, it is not possible to provide information on the following requested topics:

Computational Chemistry and Theoretical Studies of Z Tyr Ohex

Prediction and Interpretation of Spectroscopic Properties from Theoretical Models of Z-TYR-OHEX:No theoretical models or computational analyses were found that would allow for the prediction and interpretation of the spectroscopic properties of this compound.

Therefore, the creation of data tables and a detailed article as outlined in the user's request is not feasible due to the lack of available scientific literature on "this compound."

Emerging Research Frontiers and Future Perspectives for Z Tyr Ohex

Exploration of Unconventional Reaction Pathways and Synthetic Challenges for Z-TYR-OHEX

The synthesis of protected amino acid derivatives and their incorporation into larger molecular architectures often presents significant synthetic challenges, particularly when aiming for efficiency, stereocontrol, and the formation of complex linkages. Exploring unconventional reaction pathways is crucial for overcoming these hurdles. For compounds like this compound, synthetic challenges could arise from the need to selectively introduce or modify the hexyl group, manage the reactivity of the tyrosine phenolic hydroxyl (if not involved in the hexyl modification), and ensure compatibility with the N-protecting Z-group during subsequent reactions, such as peptide coupling.

Research into unconventional macrocyclizations in natural product synthesis highlights innovative strategies for forming large rings, which could be relevant if this compound were to be incorporated into cyclic peptides or depsipeptides acs.org. Techniques like palladium-mediated annulation or novel double Wittig olefinations have been successfully employed to construct complex macrocyclic systems acs.org. Similarly, challenges in the synthesis of peptidomimetics, which often involve non-natural amino acids or modified backbones, underscore the need for robust and selective synthetic methods researchgate.net. Side reactions are a persistent challenge in organic synthesis, and developing strategies to mitigate these, particularly in multi-step syntheses involving sensitive functional groups present in this compound, is an active area of research sit.edu.cn. The synthesis of complex natural products containing modified amino acids, such as the cyclodepsipeptide apratoxin A, further illustrates the intricate challenges and the development of specific methodologies, like intramolecular Staudinger reduction–aza-Wittig processes for thiazoline (B8809763) formation, that might inspire routes for incorporating modified tyrosine residues pnas.org. Future research could focus on developing novel coupling strategies that minimize epimerization, exploring enzymatic or biocatalytic approaches for specific modifications, or utilizing flow chemistry for improved reaction control and scalability.

Integration of this compound into Advanced Chemical Technologies and Methodologies

Protected amino acid derivatives are integral components in various advanced chemical technologies and methodologies. For instance, this compound could find applications in solid-phase peptide synthesis, a cornerstone technology for generating peptides and peptidomimetics. The Z-group is a common protecting group compatible with various coupling reagents and deprotection strategies.

Beyond synthesis, compounds like this compound could be integrated into methodologies for studying molecular interactions. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for elucidating the structure and dynamics of biomolecules and their interactions with small molecules unipv.it. This compound, or peptides containing it, could be studied using techniques like Saturation Transfer Difference (STD) NMR or differential epitope mapping to understand binding events unipv.it. Atomic Force Microscopy (AFM) is another advanced technique used to study biological systems at the nanoscale, including molecular interactions and transport phenomena mdpi.com. This compound-modified surfaces or molecules could potentially be investigated using AFM to understand their physical properties or interactions with other molecules. Furthermore, advancements in printing and deposition methodologies for fabricating biosensors and biodevices could potentially utilize protected amino acid derivatives for creating functionalized surfaces or recognition elements researchgate.net.

Development of this compound-Based Tools for Interdisciplinary Research (e.g., chemical biology, materials science)

Modified amino acids, including protected tyrosine derivatives, are increasingly used to develop sophisticated tools for interdisciplinary research, bridging chemistry with biology and materials science. In chemical biology, this compound could serve as a building block for creating probes to study protein function, interactions, or localization. For example, incorporating modified tyrosine residues has been explored in photo-triggered click chemistry for biological applications, allowing for spatially and temporally controlled labeling of biomolecules scispace.com. Chemical protein modification techniques targeting natural amino acids like tyrosine are being developed to introduce new functionalities into proteins acs.org. This compound could potentially be adapted for such modifications, perhaps after deprotection and further functionalization.

Peptidomimetics containing protected or modified amino acids can be designed as cell-permeable probes to interfere with intracellular protein-protein interactions, offering a route to modulate biological pathways in a non-clinical setting nih.gov. The incorporation of a hexyl group in this compound might influence its lipophilicity and thus its cell permeability, a property of interest in developing chemical biology tools. In materials science, amino acid derivatives can be used to functionalize surfaces, create self-assembling structures, or act as components in the synthesis of novel polymers or biomaterials. The unique properties of the tyrosine residue, combined with the Z-protection and hexyl modification, could lead to the development of this compound-based materials with tailored properties. The use of small molecules coupled to solid supports as chemical genetic tools also highlights the potential for immobilized protected amino acids in screening and affinity studies d-nb.info.

Prospects for Scalable and Sustainable Production of this compound in Research Settings

The increasing demand for protected amino acid derivatives in research necessitates the development of scalable and sustainable production methods. While large-scale industrial production might employ different strategies, research settings require reliable and potentially more environmentally friendly routes for obtaining these building blocks. Traditional peptide synthesis often involves significant solvent usage and waste generation.

Prospects for sustainable production of this compound could involve exploring biocatalytic approaches, such as enzymatic synthesis of the ester linkage or enzymatic resolution of intermediates, which can offer improved selectivity and reduced environmental impact compared to traditional chemical methods preprints.orgresearchgate.net. The use of sustainable solvents, such as ionic liquids, in conjunction with biocatalysis has shown promise in the synthesis of other modified natural products and could be investigated for this compound preprints.orgresearchgate.net. Developing more efficient synthetic routes with fewer steps and higher yields would also contribute to sustainability by reducing material consumption and waste. Adapting methodologies from the sustainable production of other advanced materials, such as focusing on efficient use of resources and minimizing hazardous byproducts, could provide valuable insights researchgate.net.

Unexplored Biological System Interactions as Research Probes (non-clinical)

Beyond their role in peptide synthesis, protected amino acid derivatives like this compound can serve as valuable research probes to investigate fundamental biological processes in non-clinical settings. The tyrosine residue itself is involved in various biological interactions, including phosphorylation and aromatic stacking.

This compound could be used to synthesize peptides or peptidomimetics designed to probe specific protein-protein interactions or enzyme active sites. For instance, studies investigating the interaction of proteins with nucleic acids, such as the Z RING-eIF4E complex, utilize structural and biophysical techniques that could potentially be applied to molecules incorporating modified tyrosine residues to understand their influence on binding pnas.org. Modified amino acids have also been used in the development of responsive MRI probes to study biological processes rsc.org. While this compound itself may not be a direct MRI probe, its derivatives or molecules incorporating it could potentially be functionalized for such applications. Furthermore, investigating the non-clinical interactions of this compound or related structures with biological components, such as proteins or cell membranes, could provide insights into their behavior and potential as tools for studying cellular processes, similar to studies investigating the interactions of nanomaterials with specific amino acid residues in proteins dovepress.com.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Z-TYR-OHEX, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves peptide coupling reagents (e.g., HOBt/DCC) to protect the tyrosine hydroxyl group with a benzyloxycarbonyl (Z) group. Yield optimization requires controlled parameters: temperature (0–4°C for carbodiimide-mediated coupling), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amino acid/activator). Purity is assessed via HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) and confirmed by mass spectrometry. Reproducibility depends on meticulous documentation of reaction timelines and quenching methods .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation requires a multi-technique approach:

- NMR : Analyze H and C spectra for characteristic peaks (e.g., Z-group aromatic protons at 7.2–7.4 ppm, hexyl chain methylene signals at 1.2–1.5 ppm).

- IR : Confirm the presence of amide bonds (1650 cm, C=O stretch) and tyrosine hydroxyl (broad peak ~3300 cm).

- HRMS : Match observed molecular ion ([M+H]) to theoretical mass (CHNO: 400.45 g/mol). Cross-validate with elemental analysis for C, H, N content (±0.3% tolerance) .

Q. What stability assessments are critical for this compound in aqueous and non-aqueous solvents?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate this compound in buffers (pH 2–9) at 25°C/40°C. Monitor degradation via UV-Vis (tyrosine absorbance at 274 nm) and HPLC.

- Oxidative Stability : Expose to HO (0.1–1%) and track peroxide-induced modifications.

- Lyophilization : Assess recovery post-freeze-drying using gravimetric analysis and circular dichroism (CD) to confirm secondary structure retention. Data should be statistically analyzed (ANOVA, p < 0.05) to identify significant degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across different cell lines?

- Methodological Answer : Contradictions may arise from cell-specific factors (e.g., receptor density, metabolic enzymes). Design a comparative study:

- Controls : Use isogenic cell lines to eliminate genetic variability.

- Dose-Response Curves : Generate IC values across 6+ concentrations (log-scale) with triplicate measurements.

- Mechanistic Probes : Inhibit potential off-target pathways (e.g., kinase inhibitors) and quantify this compound’s effects via Western blot or flow cytometry. Apply Benjamini-Hochberg correction to minimize false discovery rates in multi-variable analyses .

Q. What computational strategies are effective for modeling this compound’s interactions with membrane-bound receptors?

- Methodological Answer : Combine molecular dynamics (MD) and docking simulations:

- Docking : Use AutoDock Vina to predict binding poses in receptor active sites (PDB ID: relevant structure). Validate with free-energy perturbation (FEP) calculations.

- MD Simulations : Run 100+ ns trajectories in CHARMM36 force field to assess conformational stability. Analyze hydrogen bonding, solvent-accessible surface area (SASA), and root-mean-square deviation (RMSD). Cross-correlate with experimental SPR (surface plasmon resonance) data for affinity validation .

Q. How should researchers design experiments to optimize this compound’s enantiomeric purity during solid-phase synthesis?

- Methodological Answer : Enantiomeric excess (ee) optimization requires:

- Chiral Stationary Phases : Use HPLC with a Chiralpak AD-H column (hexane:IPA = 90:10) to separate D/L isomers.

- Coupling Reagents : Test Fmoc-based protocols with OxymaPure/DIC for reduced racemization vs. HATU.

- Kinetic Analysis : Monitor racemization rates via H NMR (diastereomeric splitting) under varying temperatures. Apply Arrhenius plots to identify activation energy barriers. Statistical process control (SPC) charts can track batch-to-batch variability .

Data Presentation and Reproducibility

Q. What are the best practices for documenting this compound’s spectral data to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Primary Data : Include raw NMR FID files, HPLC chromatograms (with integration values), and mass spectra in supplementary information.

- Metadata : Specify instrument models (e.g., Bruker 600 MHz), acquisition parameters (scan numbers, solvent suppression methods), and software versions (e.g., MestReNova v14).

- Validation : Provide positive controls (commercial standards) and negative controls (solvent blanks) in all datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.